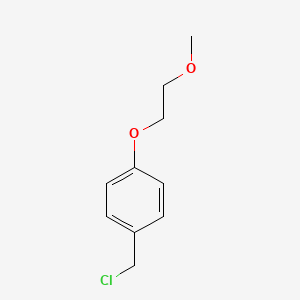

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene

Overview

Description

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C10H13ClO2 It is a chlorinated benzene derivative with a methoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(2-methoxyethoxy)benzyl alcohol with thionyl chloride, which results in the formation of the desired chloromethyl compound. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzaldehydes and benzoic acids.

Reduction: The major product is 4-(2-methoxyethoxy)toluene.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various reactions such as nucleophilic substitutions and coupling reactions, facilitating the development of new materials and compounds.

- Ligand in Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with metal ions which are essential for catalysis and material science applications.

2. Biology

- Biological Interactions : Research has indicated that 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene may interact with biological systems, potentially influencing cellular processes. Studies are ongoing to explore its role in enzyme inhibition and cellular signaling pathways.

- Potential Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in medicinal chemistry.

3. Medicine

- Drug Development : The unique structure of this compound positions it as a promising candidate for drug development. Its ability to modify biological activity makes it suitable for designing pharmaceuticals targeting specific diseases.

- Therapeutic Applications : The compound's derivatives may have potential applications in treating infections or diseases due to their biological activity, warranting further research into their efficacy and safety profiles.

4. Industry

- Material Production : In industrial applications, this compound can be utilized in the production of polymers and other materials with specific properties. Its reactivity allows it to be incorporated into various formulations used in coatings, adhesives, and plastics.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on microbial growth, suggesting their potential as therapeutic agents in infectious diseases.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 20 | 10 |

| C. albicans | 18 | 10 |

Case Study 2: Synthesis of Metal Complexes

Research on the synthesis of metal complexes using this compound revealed enhanced catalytic activity in organic reactions. The formation of these complexes demonstrated improved yields compared to reactions using free ligands alone.

| Metal Ion | Reaction Yield (%) | Catalytic Activity |

|---|---|---|

| Cu(II) | 85 | High |

| Ag(I) | 90 | Very High |

| Zn(II) | 80 | Moderate |

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in modifying proteins and other biomolecules for research purposes.

Comparison with Similar Compounds

Similar Compounds

- 1-(Chloromethyl)-2-(2-methoxyethoxy)benzene

- 1-(Chloromethyl)-3-(2-methoxyethoxy)benzene

- 1-(Chloromethyl)-4-(2-ethoxyethoxy)benzene

Uniqueness

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the chloromethyl and methoxyethoxy groups influences its chemical behavior and applications, making it suitable for specific synthetic and research purposes.

Biological Activity

1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, also known by its CAS number 79407-31-1, is an organic compound with a unique structure that has garnered interest for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula and features a chloromethyl group and a methoxyethoxy substituent, which contribute to its chemical reactivity and biological interactions. The presence of the chlorine atom enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of halogenated benzene compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cellular pathways such as p53 activation and caspase-3 cleavage .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Induction of apoptosis |

| Doxorubicin | MCF-7 | 10.38 | Topoisomerase II inhibition |

| Combretastatin-A4 | MCF-7 | TBD | Microtubule destabilization |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymatic functions .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The chloromethyl group may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress and subsequent cell death in target cells .

Study on Antitumor Activity

In a recent study focusing on halogenated benzene derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent antitumor activity. The study highlighted the importance of structural modifications in enhancing biological potency .

Investigation of Antimicrobial Effects

A comparative analysis evaluated the antimicrobial efficacy of several benzene derivatives against common bacterial strains. Results showed that certain derivatives significantly inhibited bacterial growth, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(Chloromethyl)-4-(2-methoxyethoxy)benzene, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : A two-step synthesis is typically employed:

Ether Formation : React 4-hydroxybenzyl alcohol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to introduce the methoxyethoxy group via nucleophilic substitution .

Chlorination : Treat the intermediate 4-(2-methoxyethoxy)benzyl alcohol with thionyl chloride (SOCl₂) or PCl₃ to replace the hydroxyl group with a chloromethyl group. Anhydrous conditions and controlled temperatures (0–5°C) are critical to minimize side reactions like over-chlorination .

Key Optimization Factors :

- Solvent choice (e.g., dichloromethane for chlorination).

- Stoichiometric excess of chlorinating agent (1.2–1.5 equiv.).

- Reaction monitoring via TLC or GC-MS to prevent degradation.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. The methoxyethoxy group shows signals at δ 3.3–3.5 ppm (OCH₃) and δ 3.6–4.0 ppm (OCH₂CH₂O) .

- IR : Stretching vibrations at 750–780 cm⁻¹ (C-Cl) and 1100–1250 cm⁻¹ (C-O-C ether linkages).

- MS : Molecular ion peak at m/z 200.45 (calculated for C₁₀H₁₃ClO₂), with fragmentation patterns confirming the loss of Cl (35/37 isotopic splitting) .

Q. What are the typical chemical reactions involving the chloromethyl group in this compound?

- Methodological Answer : The chloromethyl group undergoes:

- Nucleophilic Substitution : React with amines (e.g., NH₃, pyridine) to form benzylamines, or with alkoxides to produce ethers. SN2 mechanisms dominate, requiring polar aprotic solvents (e.g., DMF) .

- Elimination : Under strong bases (e.g., KOtBu), β-hydrogen elimination may yield styrene derivatives.

Selectivity Control : Steric hindrance from the methoxyethoxy group slows substitution at the para position, favoring reactions at the chloromethyl site .

Q. What physicochemical properties are critical for handling this compound?

- Answer :

- Solubility : Moderately soluble in THF, DCM, and acetone; poorly soluble in water.

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Melting Point : ~45–50°C (varies with purity).

Safety Note : Lachrymator; use fume hood and PPE .

Advanced Questions

Q. What mechanistic pathways explain the nucleophilic substitution reactivity of the chloromethyl group?

- Methodological Answer : The reaction follows an SN2 mechanism:

- Transition State : Backside attack by nucleophiles (e.g., -OH, -SH) leads to inversion of configuration.

- Electronic Effects : Electron-withdrawing methoxyethoxy group enhances electrophilicity of the adjacent chloromethyl carbon .

- Kinetic Studies : Second-order kinetics confirmed via UV-Vis monitoring of Cl⁻ release .

Q. How can researchers resolve contradictions in reported reaction yields across studies?

- Methodological Answer : Common discrepancies arise from:

- Catalyst Purity : Trace metals (e.g., Fe³⁺) in solvents may alter reaction pathways.

- Moisture Content : Hydrolysis of chloromethyl group reduces yields; use molecular sieves or anhydrous conditions .

Resolution Strategy : - Replicate studies using standardized reagents (e.g., HPLC-grade solvents).

- Publish detailed procedural logs (e.g., stirring rate, exact temperature gradients) .

Q. In what ways can this compound serve as an intermediate for complex molecules?

- Methodological Answer :

- Pharmaceuticals : Used to synthesize prodrugs via coupling with bioactive amines (e.g., antimalarial candidates) .

- Polymers : Acts as a cross-linking agent in epoxy resins; the chloromethyl group reacts with diols to form ether bridges .

Case Study : Synthesis of antimicrobial agents by substituting Cl with thiols, followed by oxidation to sulfonamides .

Q. What strategies assess hydrolytic/thermal stability under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Hydrolysis : Expose to buffered solutions (pH 1–13) at 40°C; monitor Cl⁻ release via ion chromatography.

- Thermal Analysis : TGA/DSC to determine decomposition onset (~180°C) .

Recommendation : Stabilize formulations with antioxidants (e.g., BHT) for long-term storage .

Q. How does reactivity compare to analogs like 4-(trifluoromethoxy)benzyl chloride?

- Answer :

Properties

IUPAC Name |

1-(chloromethyl)-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMYLEMHUHXUEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.